Product packaging for Aurachin E(Cat. No.:)

Aurachin E

Cat. No.: B1254732
M. Wt: 404.5 g/mol
InChI Key: CQZZUPSXBXLXRM-CFBAGHHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Natural Products Research in Chemical Biology

Natural products research is a vital component of chemical biology, providing unique molecular tools to probe and understand complex biological systems. nih.gov Through evolutionary processes, natural products have developed immense structural diversity and have been optimized for specific interactions with biological macromolecules. nih.govresearchgate.netacs.org This inherent bioactivity makes them powerful modulators of cellular functions and signaling pathways. nih.gov

The significance of natural products extends to their role as a primary source of new drugs and as templates for the design of novel therapeutic agents. wou.eduresearchgate.net Many natural product scaffolds are considered "privileged structures," meaning they are capable of binding to multiple biological targets, which makes them excellent starting points for developing new medicines. nih.gov The intricate and diverse architectures found in natural products often surpass what can be readily achieved through synthetic chemistry, highlighting their importance in exploring biologically relevant chemical space. wou.edu Consequently, the study of natural products like Aurachin E not only uncovers potential new therapeutic leads but also provides chemical probes for dissecting fundamental biological processes. nih.goveubopen.org

Historical Perspective of Aurachin Family Discovery

The aurachins are a family of secondary metabolites distinguished by a quinoline (B57606) or quinolone core that is substituted with a farnesyl chain. researchgate.netnih.gov Their discovery and the subsequent identification of numerous analogues have provided a fascinating case study in the chemical diversity generated by microbial biosynthesis.

The first members of the aurachin family, designated Aurachins A, B, C, and D, were discovered in 1987. nih.govnih.gov They were isolated from the myxobacterium Stigmatella aurantiaca strain Sg a15. nih.gov The isolation process involved extracting the bacterial biomass with acetone, followed by purification using column chromatography. nih.gov Myxobacteria are well-regarded as prolific producers of structurally novel and biologically active secondary metabolites, making them a key target in natural product discovery efforts. researchgate.netbiorxiv.org Initial biological testing of Aurachins A-D revealed that they inhibited the growth of Gram-positive bacteria and some fungi by blocking the oxidation of NADH in mitochondrial particles. nih.gov

Following the initial discovery, research efforts led to the identification of an expanded family of related compounds, including Aurachins E through R, from the original S. aurantiaca strain as well as from a related species, Stigmatella erecta. nih.govnih.gov The discovery of this compound was a result of optimizing the fermentation conditions of S. aurantiaca. researchgate.net

The production of aurachins is not limited to myxobacteria. Subsequent screening of other bacterial groups revealed that strains from the actinomycete genera Rhodococcus and Streptomyces are also capable of producing these compounds. nih.govnih.gov For instance, additional aurachins were isolated from Rhodococcus sp. Acta 2259, and Aurachin RE was found in Rhodococcus erythropolis. researchgate.netnih.govsmbb.mx Furthermore, a related compound, Aurachin SS, was isolated from a Streptomyces species. researchgate.net This expansion of known producers underscores the distribution of the aurachin biosynthetic pathway across different bacterial phyla.

Year Discovery Producing Organism Significance
1987Isolation of Aurachins A, B, C, and D nih.govnih.govStigmatella aurantiaca Sg a15First discovery of the aurachin class of antibiotics.
1990sIsolation of Aurachins E-L nih.govebi.ac.ukStigmatella aurantiaca Sg a15Expansion of the aurachin family, revealing new structural types.
2000s-2010sIsolation of new aurachins (e.g., Aurachin RE) researchgate.netnih.govsmbb.mxRhodococcus and Streptomyces speciesDemonstrated that aurachin production is not exclusive to myxobacteria.
Bacterial Group Species Notable Aurachins Produced
MyxobacteriaStigmatella aurantiaca researchgate.netnih.govAurachins A-R
MyxobacteriaStigmatella erecta nih.govnih.govAurachin P
ActinobacteriaRhodococcus sp. nih.govnih.govresearchgate.netVarious aurachins
ActinobacteriaStreptomyces sp. nih.govresearchgate.netAurachin SS

Significance of this compound as a Chemical Scaffold for Mechanistic Investigations

The aurachin family of compounds holds considerable significance as chemical tools for studying biological systems, primarily due to their activity as potent inhibitors of cellular respiration. nih.govnih.gov Their mechanism of action is attributed to their structural resemblance to physiological respiratory quinones like ubiquinol and vitamin K, allowing them to interfere with electron transport by binding to cytochrome complexes. researchgate.netnih.gov

Different aurachins exhibit selectivity for different cytochrome targets. For example, Aurachin D is a selective inhibitor of cytochrome bd oxidase, while Aurachin C inhibits both cytochrome bo and bd oxidases. nih.govnih.govebi.ac.uk This makes them valuable probes for investigating the structure and function of these respiratory enzymes. nih.govnih.gov

This compound is particularly noteworthy due to its unique chemical structure. Unlike the more common A-type (C-4 farnesylated) and C-type (C-3 farnesylated) aurachins, this compound possesses a distinct [1,1a,8,d]imidazoloquinoline core. ebi.ac.ukebi.ac.uk This unusual scaffold makes this compound an important subject for structure-activity relationship (SAR) studies. By comparing its biological activity to that of other aurachins, researchers can gain deeper insights into the specific molecular features required for potent and selective inhibition of respiratory chain components. This makes the this compound scaffold a significant lead structure for the development of novel antibacterial and antiprotozoal agents that target cellular respiration. nih.govmdpi.com

Aurachin Type Core Structure Farnesyl Position Example(s)
A-type ebi.ac.ukC-3 oxygen-substituted quinolineC-4Aurachin A, Aurachin B
C-type ebi.ac.ukC-4 oxygen-substituted quinolineC-3Aurachin C, Aurachin D
E-type ebi.ac.ukebi.ac.uk[1,1a,8,d]imidazoloquinoline-This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O2 B1254732 Aurachin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

11-methyl-10-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraene-2,9-dione

InChI

InChI=1S/C26H32N2O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)15-16-21-20(5)28-24-22(25(21)29)13-8-14-23(24)27-26(28)30/h8-9,11,13-15H,6-7,10,12,16H2,1-5H3,(H,27,30)/b18-11+,19-15+

InChI Key

CQZZUPSXBXLXRM-CFBAGHHKSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C3N1C(=O)NC3=CC=C2)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C3N1C(=O)NC3=CC=C2)CC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

aurachin E

Origin of Product

United States

Natural Occurrence and Ecological Aspects of Aurachin E

Isolation Sources and Producing Organisms

Aurachin E and other aurachins are naturally produced by specific microbial genera, primarily myxobacteria and actinomycetes. Their isolation from these diverse sources highlights their widespread presence and ecological significance in various microbial communities.

Myxobacterial Genera (Stigmatella)

The myxobacterium Stigmatella aurantiaca strain Sg a15 is a primary source from which this compound was initially isolated. wikipedia.orgfishersci.cairibb.orgmpg.debmrb.ionih.govuni.lunih.govuni.luuni.lubidd.group This strain is recognized for its ability to produce a variety of structurally distinct metabolites, including the aurachin family. uni.lu Another myxobacterial species, Stigmatella erecta, has also been identified as a producer of this compound. wikipedia.orgfishersci.campg.de Research indicates that this compound is considered the most potent isoprenoid quinoline (B57606) alkaloid derivative derived from these Stigmatella species. wikipedia.org

Actinomycete Genera (Rhodococcus, Streptomyces)

Beyond myxobacteria, aurachins have also been isolated from selected strains belonging to the actinomycete genera, specifically Rhodococcus and Streptomyces. wikipedia.orguni.lufishersci.cairibb.orgmpg.denih.govnih.govamazonaws.comnih.govuni.lunih.govnih.govnih.govuni.lu For instance, Rhodococcus erythropolis JCM 6824 is known to produce aurachin RE, a quinoline antibiotic structurally related to this compound. amazonaws.comnih.govnih.gov Similarly, Streptomyces venezuelae and Streptomyces sp. NA04227 have been found to produce aurachins, including aurachin SS in the latter case. wikipedia.orgchem960.com

The following table summarizes the key microbial genera and species identified as producers of aurachins, including this compound:

Producing OrganismType of OrganismAssociated Aurachin(s)
Stigmatella aurantiaca Sg a15MyxobacteriumAurachins A-L, E
Stigmatella erectaMyxobacteriumThis compound, P
Rhodococcus erythropolis JCM 6824ActinomyceteAurachin RE
Streptomyces venezuelaeActinomyceteAurachins (general)
Streptomyces sp. NA04227ActinomyceteAurachin SS

Biosynthesis and Ecological Roles in Microbial Interactions

The production of aurachins, including this compound, involves complex biosynthetic pathways that contribute to their significant ecological roles in microbial communities, particularly in mediating interactions and competition.

Quorum Sensing Modulation in Microbial Communities

The biosynthesis of the quinoline scaffold in aurachins originates from anthranilic acid and acetate (B1210297). iribb.orgbmrb.ionih.govuni.luuni.lu This process involves a type II polyketide synthase (PKS), a multi-enzyme complex responsible for the assembly of polyketide chains. iribb.orgnih.govuni.lu The farnesyl residue, a key structural component of aurachins, is derived from acetate through both the mevalonate (B85504) and nonmevalonate pathways. bmrb.ionih.govuni.lu

Detailed studies on the core aurachin biosynthesis in Stigmatella aurantiaca Sg a15 have identified a gene cluster encoding several enzymes. These include AuaA (a prenyltransferase), AuaB (an acyl carrier protein), AuaCD (β-ketoacyl-ACP synthase II homologues), and AuaE (a benzoate:coenzyme A ligase homologue). nih.gov Further enzymatic modifications, such as N-hydroxylation of the quinolone nucleus by AuaF (a Rieske [2Fe-2S] protein) and oxidative migration of the prenyl group from C3 to C4 by AuaG (a flavin-dependent monooxygenase) and AuaH (an NADH-dependent reductase), contribute to the structural diversity of aurachins. nih.gov

In microbial communities, quinolones, the chemical class to which aurachins belong, are known to function as quorum sensing (QS) signals or modulators. uni.lunih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density. nih.govuni.lu While specific direct evidence for this compound's role in quorum sensing modulation is not extensively detailed, the general activity of aurachins as electron transport inhibitors uni.lufishersci.cairibb.orgnih.govuni.lunih.govebi.ac.uk can indirectly impact bacterial metabolism and, consequently, their signaling pathways. Microbial interactions often involve the exchange of secondary metabolites and signaling molecules, placing aurachins within the broader context of chemical communication in microbial ecosystems. uni.luuni.lu

Predatory or Competitive Advantages in Microbial Ecosystems

Aurachins are recognized as potent antibiotic compounds, endowing their producing organisms with significant competitive and predatory advantages within their ecological niches. uni.lufishersci.campg.denih.govamazonaws.comnih.gov Their primary mechanism of action involves inhibiting electron transport processes in the respiratory chain of target organisms. wikipedia.orguni.lufishersci.cairibb.orgmpg.denih.govuni.lunih.govebi.ac.uk Specifically, aurachins target various cytochrome complexes, including complexes I and III of the mitochondrial respiratory chain, and bacterial cytochromes bo and bd. wikipedia.orguni.lufishersci.cairibb.orgmpg.denih.govuni.lunih.govebi.ac.uk This disruption of vital energy production pathways leads to their antibacterial, antifungal, and antiplasmodial activities. uni.lufishersci.campg.deuni.lunih.gov

The predatory nature of myxobacteria like Stigmatella aurantiaca is well-documented, and the production of aurachins by these organisms is believed to support the killing and consumption of other microorganisms. iribb.orgnih.gov Similarly, for actinomycete strains such as Rhodococcus and Streptomyces, aurachins likely serve as chemical weapons against competing microorganisms in their environment. iribb.orgnih.gov The ability of Stigmatella aurantiaca to produce not only aurachins but also other classes of respiratory chain inhibitors suggests an evolved strategy to prevent the development of resistance in target organisms, thereby maintaining a sustained competitive edge in complex microbial ecosystems. iribb.orgnih.gov This highlights the sophisticated chemical ecology that underpins microbial interactions and survival strategies.

Compound Names and PubChem CIDs

Chemical Synthesis and Semisynthesis of Aurachin E and Its Analogues

Design and Synthesis of Aurachin E Derivatives and Simplified Analogues

Rational Design for Structural Modification

Specific examples of rational design in the aurachin family include efforts to identify selective inhibitors for particular enzymes. For example, chiral molecules were designed based on the structures of previously identified 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) inhibitors and Aurachin RE (an analogue of this compound) to identify selective MenA inhibitors against Mycobacterium tuberculosis. These designed molecules were subsequently evaluated in in vitro assays acs.org. Such design efforts are often driven by computational techniques, such as molecular docking and molecular dynamics simulations, to predict and understand the impact of structural variations on target interactions mdpi.comunimi.it. This allows researchers to strategically introduce or modify functional groups, alter the length or branching of side chains, or change the core quinoline (B57606) scaffold to achieve desired outcomes.

Synthetic Methods for Diversification

The diversification of this compound and its analogues has been achieved through a combination of semisynthetic transformations and various total synthetic strategies.

Semisynthesis: this compound itself can be synthesized in a one-step reaction from the more readily accessible natural product, Aurachin C, using cyanogen (B1215507) bromide. This process highlights a direct semisynthetic route to a rare aurachin acs.orgnih.govacs.org. An alternative semisynthetic approach involves reacting Aurachin D with phosgene (B1210022) and sodium azide (B81097) to construct the characteristic imidazolone (B8795221) ring of this compound via N-acylation acs.orgnih.govacs.org. This reaction sequence also unexpectedly led to the formation of 1H-pyrrolo[3,2-c]quinoline, representing a novel route to this compound type acs.org.

Total Synthesis and Analog Generation: Total synthesis provides comprehensive control over the molecular architecture, enabling the creation of complex analogues not easily accessible through semisynthesis. For example, total syntheses of other aurachins, such as Aurachins A and B, have involved the efficient construction of the 3-hydroxyquinoline (B51751) N-oxide core, a feature that can be adapted for this compound analogues nii.ac.jp. Reductive cyclizations of δ-nitro ketone intermediates have been key steps in the total synthesis of aurachins C, D, and L, and structurally simplified analogues of Aurachin C researchgate.net.

Beyond traditional chemical synthesis, biotechnological approaches have emerged for generating aurachin derivatives. A hybrid strategy combines biocatalytic conversion with synthetically generated quinolone precursor molecules mdpi.com. For instance, whole-cell biotransformation using recombinant Escherichia coli strains capable of aurachin-type prenylations has been employed to generate derivatives with varying substituents, including methyl, methoxy (B1213986), and halogen groups, at the C-2, C-6, and C-7 positions of the quinolone ring system mdpi.comresearchgate.net. This method circumvents the challenges associated with complex multi-enzyme polyketide synthase (PKS) systems and membrane-bound prenyltransferases in heterologous expression mdpi.com.

Furthermore, modern synthetic methodologies like electrosynthesis offer sustainable and highly selective routes to quinolone derivatives. Electrosynthesis has been demonstrated for the direct and efficient production of 1H-1-hydroxyquinol-4-ones, including Aurachin C, from easily accessible 2-nitrobenzoic acids. This method tolerates various functional groups and can be scaled up for practical relevance acs.org.

The table below summarizes the PubChem CIDs for this compound and its related compounds mentioned in the context of synthesis and diversification.

Advanced Structural Characterization and Spectroscopic Analysis of Aurachin E

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as an indispensable tool for the qualitative identification of functional groups within a molecule. These techniques provide complementary information about molecular vibrations, with FTIR detecting changes in dipole moment and Raman detecting changes in polarizability during molecular vibrations. mdpi.comumk.pllibretexts.org The unique "chemical fingerprint" generated by these methods allows for the characterization of specific bonds and functional groups present in a compound. mdpi.comhuntresearchgroup.org.uk

Expected Functional Groups and Characteristic Vibrations in Aurachin E:

This compound (C₂₆H₃₂N₂O₂) is characterized by a quinoline (B57606) core and a farnesyl-like prenyl side chain. acs.orgebi.ac.uk Based on this structure, the following functional groups are expected to contribute to its vibrational spectrum:

Quinoline Ring System: This aromatic heterocyclic system contains C=C and C-N bonds. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. upm.edu.my Aromatic C=C stretching vibrations are often observed in the 1600-1450 cm⁻¹ range. mdpi.comupm.edu.my

Carbonyl Group (C=O): Quinoline-4-one derivatives, to which aurachins belong, typically feature a carbonyl group. The C=O stretching vibration is a strong absorption in FTIR, usually appearing around 1700-1650 cm⁻¹, depending on conjugation and hydrogen bonding. mdpi.comumk.plupm.edu.mythermofisher.com

Hydroxyl Group (O-H): If hydroxyl groups are present, they would exhibit broad O-H stretching vibrations in the 3600-3200 cm⁻¹ range in FTIR, indicative of hydrogen bonding. mdpi.comupm.edu.my

N-H Group: Depending on the specific quinoline tautomer, N-H stretching vibrations might be observed, typically in the 3500-3300 cm⁻¹ region. thermofisher.com

Aliphatic C-H Bonds: The prenyl side chain is rich in aliphatic C-H bonds (methyl, methylene). C-H stretching vibrations for aliphatic groups typically occur in the 3000-2850 cm⁻¹ range, while C-H bending vibrations (scissoring, rocking) appear in the 1470-1350 cm⁻¹ range. mdpi.comupm.edu.my

Alkenyl C=C Bonds: The prenyl chain contains several C=C double bonds. C=C stretching vibrations are typically observed around 1680-1620 cm⁻¹ in both FTIR and Raman, with Raman being particularly sensitive to symmetric C=C stretches. mdpi.com

The absence of specific FTIR and Raman spectral data for this compound in the publicly accessible search results limits the ability to provide detailed, compound-specific peak assignments and data tables for its vibrational modes. However, in a typical structural characterization study, these techniques would be employed to confirm the presence of the aforementioned functional groups by identifying their characteristic absorption or scattering bands.

Table 1: Anticipated Characteristic Vibrational Frequencies for Functional Groups in this compound (General Ranges)

Functional GroupType of VibrationTypical Wavenumber Range (cm⁻¹)Spectroscopy
Aromatic C-HStretching3100-3000FTIR, Raman
Aliphatic C-HStretching3000-2850FTIR, Raman
O-HStretching3600-3200 (broad)FTIR
N-HStretching3500-3300FTIR
C=O (Quinoline-4-one)Stretching1700-1650FTIR
C=C (Aromatic)Stretching1600-1450FTIR, Raman
C=C (Alkenyl)Stretching1680-1620FTIR, Raman
Aliphatic C-HBending1470-1350FTIR, Raman

Note: These are general ranges for common functional groups and may vary slightly based on the specific molecular environment within this compound.

Biological Activities and Mechanistic Studies of Aurachin E

Antiprotozoal Activities and Molecular Mechanisms

Aurachins generally exhibit significant antiprotozoal activities, a characteristic not unexpected given that many antiprotozoal compounds are quinoline (B57606) derivatives nih.gov.

Antiplasmodial Activity against Plasmodium falciparum

Aurachin E demonstrates potent in vitro antiplasmodial activity against Plasmodium falciparum, the causative agent of severe malaria guidetomalariapharmacology.orglipidmaps.orgeasychem.org. Notably, it has shown effectiveness against chloroquine-resistant strains of P. falciparum, suggesting a different mode of action compared to chloroquine (B1663885) nih.gov. A key distinguishing feature of this compound, setting it apart from other aurachins, is its combination of high in vitro antiplasmodial activity with low cytotoxicity and an absence of mitochondrial respiratory inhibition in mammalian cells guidetomalariapharmacology.orglipidmaps.org.

The antiplasmodial efficacy of this compound is notable, with an IC50 value around 20 ng/mL (approximately 0.044 nM) against P. falciparum easychem.org. For comparison, Aurachin D, another member of the family, exhibits an IC50 of 0.012 µM (12 nM) against P. falciparum wikipedia.org.

Table 1: Antiplasmodial Activity against Plasmodium falciparum

CompoundIC50 against P. falciparum (µM)IC50 against P. falciparum (nM)Reference Drug Comparison
This compound~0.000044~0.044Potent, effective against chloroquine-resistant strains nih.goveasychem.org
Aurachin D0.01212 wikipedia.org

Activity against Trypanosomatids (Leishmania donovani, Trypanosoma cruzi)

While aurachins generally exhibit antiprotozoal properties against trypanosomatids, detailed specific data for this compound against Leishmania donovani and Trypanosoma cruzi are not as extensively reported as for other aurachins, particularly Aurachin D nih.govnih.gov. Aurachin D has demonstrated superior activities and a broad therapeutic window against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis nih.govwikipedia.org.

Research findings indicate that Aurachin D is highly active against these parasites, with IC50 values in the low micromolar to nanomolar range wikipedia.orgwikipedia.org.

Table 2: Activity of Aurachin D against Trypanosomatids

Parasite SpeciesAurachin D IC50 (µM)Reference Drug (IC50 µM)
Trypanosoma cruzi1.3Benznidazole (2.5) wikipedia.orgwikipedia.org
Leishmania donovani0.044Miltefosine (0.732) wikipedia.orgwikipedia.org
Trypanosoma brucei rhodesiense4.5(Modest effect) wikipedia.org

Cellular and Molecular Targets in Parasitic Organisms

The precise biological target of naturally derived aurachins in Plasmodium, Leishmania, and Trypanosoma species has not been fully identified nih.govnih.gov. However, it is plausible that their antiprotozoal activity involves the impairment of the parasite's electron transport processes nih.gov. For instance, a structural derivative of aurachin C was found to target the type II NADH dehydrogenase (NDH2) of malaria parasites, an enzyme that is absent in mammalian mitochondria nih.gov. This suggests a potential mechanism for selective toxicity against parasites. Given this compound's reported lack of mitochondrial respiratory inhibition in mammalian cells, its mechanism of action in parasitic organisms might involve parasite-specific targets or alternative pathways not found in the host.

Interaction with Respiratory Chain Complexes

Aurachins, as a class of compounds, are recognized as potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms nih.govnih.govfishersci.beeasychem.org. Their structural resemblance to 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO), a known electron transport inhibitor, suggested early on that aurachins might share similar cellular targets nih.govnih.gov.

Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I)

Aurachins, including Aurachins A and B, are known to inhibit NADH:ubiquinone oxidoreductase (Complex I) from various species, such as bovine heart, Neurospora crassa, and Escherichia coli wikipedia.org. These compounds primarily affect the electron-transfer step from the high-potential iron-sulfur cluster to ubiquinone wikipedia.org.

However, it is crucial to reiterate that this compound, in contrast to other aurachins, is characterized by an absence of mitochondrial respiratory inhibition in mammalian cells guidetomalariapharmacology.orglipidmaps.org. This distinction implies that this compound does not inhibit Complex I in mammalian mitochondria, suggesting a different mode of action for its antiplasmodial effects. In bacterial systems, aurachin-type inhibitors have been instrumental in identifying ubiquinone binding sites in the Na+-pumping NADH-quinone oxidoreductase (Na+-NQR) of Vibrio cholerae nih.govuni.lu.

Inhibition of Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain is another known target for certain aurachins easychem.org. Early studies on the cytochrome bc1 of Rhodospirillum rubrum suggested that aurachin C primarily targets the ubiquinone reduction site, while another aurachin (likely Aurachin D) affects the oxidation site nih.gov.

Consistent with its unique profile, this compound's reported absence of mitochondrial respiratory inhibition in mammalian cells guidetomalariapharmacology.orglipidmaps.org indicates that it does not inhibit Complex III in this context. This further supports the hypothesis that its biological activities, particularly its antiplasmodial effects, may stem from mechanisms distinct from the broad mitochondrial respiratory chain inhibition observed with other aurachin derivatives.

Antiproliferative Effects in Cell-Based Models (excluding human clinical data)

The aurachin family of compounds has been recognized for its diverse biological activities, including cytotoxic effects on various mammalian cell lines. These antiproliferative properties are often linked to their ability to interfere with fundamental cellular bioenergetic processes.

Cytotoxicity in Mammalian Cell Lines (in vitro)

Aurachins, as a class of farnesylated quinolone alkaloids, have demonstrated cytotoxic effects in various mammalian cell lines, including human cancer cell lines mdpi.comnih.gov. While specific quantitative cytotoxicity data, such as IC50 or GI50 values, for this compound across a broad spectrum of mammalian cell lines are not extensively detailed in the current literature, studies on structurally related aurachins, particularly Aurachin D, provide insights into the class's potential. Aurachin D, for instance, has shown cytotoxic activity against human cancer cell lines nih.gov. Initial investigations into quinolone analogues, a broader chemical class to which aurachins belong, have reported IC50 levels ranging from 1 to 6.5 mg/L in mammalian cell lines griffith.edu.ausemanticscholar.org. For Aurachin D, an IC50 of 1.3 µg/mL was reported against mouse L929 cells after 5 days in an MTT assay medchemexpress.com. This indicates that members of the aurachin family can exert significant antiproliferative effects in vitro.

Influence on Mitochondrial Membrane Potential in Cellular Systems

A key mechanism underlying the biological activities of aurachins involves their capacity to interfere with electron transport processes within cellular respiration. Aurachins are established inhibitors of the mitochondrial respiratory chain, specifically targeting complexes I (NADH:ubiquinone oxidoreductase) and III (cytochrome bc1 complex) nih.govnih.gov.

Research has specifically demonstrated that Aurachin D significantly lowers the mitochondrial membrane potential (MMP) in human U-2 OS osteosarcoma cells mdpi.comnih.govnih.gov. At concentrations as low as 5 µg/mL, Aurachin D and its shorter-chain analogues were observed to reduce the MMP to approximately 50% and 60-80% of the control, respectively nih.gov. This reduction in MMP is a critical indicator of mitochondrial dysfunction and cellular stress.

Table 1: Influence of Aurachin D on Mitochondrial Membrane Potential in Human U-2 OS Osteosarcoma Cells

CompoundConcentration (µg/mL)Relative Mitochondrial Membrane Potential (% of Control)Cell LineReference
Aurachin D5~50Human U-2 OS nih.gov
Aurachin D>5Further diminishedHuman U-2 OS nih.gov
Analogues1-1060-80Human U-2 OS nih.gov

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

The observed influence of aurachins on mitochondrial membrane potential suggests a plausible pathway for the induction of programmed cell death, or apoptosis. Apoptosis can be triggered via the intrinsic (mitochondrial) pathway, which is initiated by cellular stress signals that lead to altered mitochondrial permeability. This alteration promotes the release of cytochrome c from the mitochondria into the cytoplasm, subsequently activating initiator caspase-9, which then cleaves and activates effector caspase-3, culminating in the characteristic events of cell apoptosis mdpi.com. Given that aurachins, particularly Aurachin D, are potent inhibitors of mitochondrial electron transport and reduce MMP, they are implicated in triggering this mitochondrial-mediated apoptotic cascade mdpi.comnih.govnih.gov.

Furthermore, cellular antiproliferative effects often involve the induction of cell cycle arrest. Cell cycle arrest is a critical cellular response to various stimuli, including DNA damage and cellular stress, preventing the proliferation of potentially dysfunctional cells. This arrest is largely mediated by the activation of key tumor suppressor pathways, notably the p53/p21 and p16/pRB pathways mdpi.comnih.gov. Cyclin-dependent kinase inhibitors (CDKIs), such as p21, play a central role by interacting with and inactivating various cyclin/CDK complexes, thereby halting cell cycle progression mdpi.com. The p53 pathway, when activated by stress signals, can induce cell cycle arrest, allowing for DNA repair or directing the cell towards apoptosis if the damage is irreversible mdpi.comnih.gov. While direct, detailed mechanistic studies specifically linking this compound to the precise induction of apoptosis or cell cycle arrest pathways in mammalian cells are limited in the current published literature, the established cytotoxic effects of the aurachin class and their profound impact on mitochondrial function provide a strong basis for further investigation into these cellular mechanisms.

Structure Activity Relationship Sar and Pharmacophore Modeling for Aurachin E Analogues

Systematic Modification of the Quinoline (B57606) Core and Farnesyl Side Chain

Systematic modifications of both the quinoline core and the farnesyl side chain have been explored to elucidate their contributions to the bioactivity of aurachin analogues.

Farnesyl Side Chain Modifications: The farnesyl side chain, typically located at the C-3 position of the quinolone core, is crucial for the activity of aurachins. Studies on Aurachin D analogues have indicated that the farnesyl side chain or a citronellyl side chain exhibits optimal length for inhibiting Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase researchgate.netresearchgate.netnih.govnih.gov. For instance, modifying the farnesyl chain to a shorter geranyl chain in Aurachin D (analogue 1b) led to a significant 7-fold reduction in potency against Mtb cyt-bd oxidase, with an IC₅₀ of 1.1 µM compared to Aurachin D's 0.15 µM nih.gov. Further truncation to isoprenyl or benzyl (B1604629) groups also resulted in a dramatic loss of activity nih.gov.

Interestingly, substituting the farnesyl chain with a shorter, partially saturated citronellyl chain (analogue 1d) did not significantly diminish the inhibitory effects on Mtb cyt-bd oxidase (IC₅₀ = 0.35 µM) compared to Aurachin D nih.gov. However, this observation was not universal across all analogues; in the case of 7-NH₂-substituted analogues, the citronellyl variant (1r) showed an approximately 30-fold loss in activity compared to its farnesyl counterpart (1q) nih.gov. For Escherichia coli (E. coli) bd-type oxidases, heptyl Aurachin D-type derivatives demonstrated the highest potency and selectivity, suggesting that the optimal side chain length can vary depending on the target enzyme researchgate.netdntb.gov.uanih.gov.

Quinoline Core Modifications: Modifications to the quinolone nucleus have also been systematically investigated. The substitution of the aromatic ring of Aurachin D at position 6 with fluorine was well-tolerated for inhibiting Mtb cytochrome bd oxidase researchgate.netresearchgate.netnih.govnih.gov. Small hydrophobic groups, such as fluorine at C6, maintained high activity nih.gov. Similarly, small polar substituents like hydroxyl groups at C5 or C6, and methoxy (B1213986) groups at C5, C6, or C7, allowed for the maintenance of submicromolar inhibition of cyt-bd oxidase nih.gov. Conversely, larger and more nonpolar substituents were generally not tolerated, resulting in micromolar or even millimolar activities nih.gov.

The impact of quinolone core modifications on antiprotozoal activity has also been highlighted. For example, the 7-methyl derivative of Aurachin D (compound 4) exhibited antiplasmodial activities comparable to the parent compound but was considerably less active against Trypanosoma species mdpi.com. Furthermore, 6-fluoro and 6-chloro Aurachin D analogues showed comparable bioactivity and cytotoxicity against Trypanosoma brucei rhodesiense, but their potency against Trypanosoma cruzi and Leishmania donovani was "antipodal," implying different mechanisms or binding sites across diverse protozoa mdpi.com. The introduction of halogens, particularly fluorine, is a common strategy in medicinal chemistry to fine-tune lead properties nih.gov. For instance, 8-fluoroaurachin D (1a) and 7-fluoroaurachin D (1b) have been synthesized, demonstrating the feasibility of such modifications nih.gov.

The following table summarizes some key SAR findings for Aurachin D analogues against Mtb cytochrome bd oxidase:

Analogue Type (Aurachin D)ModificationIC₅₀ against Mtb cyt-bd oxidase (µM)Effect on PotencyReference
Aurachin D-0.15- nih.gov
Side ChainGeranyl (shorter)1.17-fold reduction nih.gov
Side ChainIsoprenyl (truncated)5.8Significant loss nih.gov
Side ChainBenzyl (truncated)4.8Significant loss nih.gov
Side ChainCitronellyl (shorter, saturated)0.35Not significant nih.gov
Quinoline Core6-Fluoro (1g)Tolerated (submicromolar)Maintained nih.gov
Quinoline Core7-Fluoro (1k)Tolerated (submicromolar)Maintained nih.gov
Quinoline Core5-Hydroxy (1t)0.61Maintained nih.gov
Quinoline Core6-Hydroxy (1v)0.59Maintained nih.gov
Quinoline Core5-Methoxy (1u)0.36Maintained nih.gov
Quinoline Core6-Methoxy (1w)0.67Maintained nih.gov
Quinoline Core7-Methoxy (1x)0.13Maintained nih.gov

Identification of Essential Pharmacophoric Elements for Specific Bioactivities

Pharmacophore modeling aims to identify the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target and to trigger or block its biological response unina.it. For aurachins, the quinolone scaffold serves as a fundamental structural element for numerous bioactive compounds researchgate.net.

Aurachins are known to interfere with electron transport processes, acting as inhibitors of the respiratory chain, specifically targeting cytochrome bd oxidases, and also affecting complexes I and III, photosystem II, and the cytochrome b6f complex researchgate.netresearchgate.netnih.govnih.gov. Aurachin D, in particular, is recognized as a selective inhibitor of cytochrome bd oxidase researchgate.netresearchgate.netnih.gov. Aurachin RE has been found to inhibit MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) and bacterial electron transport nih.gov.

Key pharmacophoric elements for aurachin activity often involve the quinolone core and the prenyl side chain. For instance, the topology of the nitrogen atom within inhibitor molecules has been highlighted as playing an important role in the selectivity of MenA enzymatic and bactericidal activities nih.gov. While specific pharmacophore models for Aurachin E are not explicitly detailed in the provided search results, the general principles derived from other aurachins and quinolone derivatives indicate that the quinolone ring system provides critical interaction points, and the lipophilic farnesyl or similar side chain is essential for membrane association and binding to hydrophobic pockets within target enzymes like cytochrome oxidases researchgate.netnih.govresearchgate.net.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, 3D-QSAR)

Computational methods, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are powerful tools in SAR analysis, enabling the prediction of ligand-target interactions and the identification of structural features critical for activity nih.govnih.govrsc.orgscielo.org.coeuchembioj.com.

Molecular Docking: Molecular docking studies are routinely employed to predict the binding pose of a ligand within a receptor's active site and to estimate its binding strength scielo.org.coeuchembioj.com. For aurachin-related compounds, in silico docking studies have been used to predict the binding of lead molecules, such as the quinolone derivative CK-2-63, to the menaquinone 9-binding site in Mtb cytochrome bd oxidase researchgate.net. This approach helps to visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which contribute to the ligand's affinity and specificity.

3D-QSAR: 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the three-dimensional structural properties of molecules with their biological activities nih.gov. These models can identify the steric, electrostatic, and hydrogen bond donor/acceptor fields that are crucial for activity nih.gov. While specific 3D-QSAR models for this compound are not detailed, such approaches have been applied to aurone (B1235358) analogues as antimalarial agents, demonstrating their utility in understanding the structural requirements for activity and in designing new potent inhibitors nih.gov. 3D-QSAR models can also be developed using 3D-fingerprint descriptors encoding protein-ligand interactions, derived from molecular docking and structure-based pharmacophore approaches, to rationalize the structural requirements responsible for activity nih.govrsc.org.

Pharmacophore Modeling (Computational): Computational pharmacophore models, often termed e-pharmacophores (electronic pharmacophores), are generated from receptor-ligand complexes to identify favorable regions within the active site for inhibitor design frontiersin.orgjiangshen.orgkoreascience.kr. These models can comprise various pharmacophoric features, such as negative ionizable groups and aromatic rings frontiersin.org. For example, an e-pharmacophore model for Pin1 inhibitors was developed comprising one negative ionizable (N) feature and two aromatic rings (R) features (NRR model) frontiersin.org. Such models are then used to screen databases for new compounds that match these essential features, thereby guiding lead optimization and drug discovery unina.itfrontiersin.org.

Influence of Substituents on Selectivity and Potency

The nature and position of substituents on both the quinoline core and the farnesyl side chain significantly influence the selectivity and potency of aurachin analogues.

Influence on Potency: As observed with Aurachin D, modifications to the farnesyl side chain can drastically alter potency. While the farnesyl or citronellyl length is optimal for Mtb cytochrome bd oxidase inhibition, shorter chains like geranyl, isoprenyl, or benzyl generally lead to a reduction in activity nih.gov. On the quinoline core, small hydrophobic (e.g., fluorine) or polar (e.g., hydroxyl, methoxy) substituents at specific positions (C5, C6, C7) can maintain or even enhance potency against cytochrome bd oxidases nih.gov. In contrast, larger or more nonpolar substituents tend to decrease activity nih.gov.

Influence on Selectivity: The impact of substituents on selectivity is particularly noteworthy. Aurachin D and its analogues can have their antiprotozoal properties significantly altered by different functional groups on the quinolone backbone mdpi.com. Minor structural variations have been shown to tune the antiprotozoal activity range, indicating that subtle changes can lead to differential targeting mdpi.com. A striking example is the observation that 6-fluoro and 6-chloro Aurachin D analogues, while showing comparable activity against T. brucei rhodesiense, exhibited "antipodal" potency against T. cruzi and L. donovani mdpi.com. This suggests that aurachins may exert their effects via different targets in different protozoan species or even in mammalian cells, highlighting the potential for designing selective agents by careful substituent choice mdpi.com.

The lack of consistent SAR trends across different protozoa further underscores that the specific interactions governing activity are highly dependent on the biological target, emphasizing the need for target-specific SAR studies and pharmacophore modeling to guide the rational design of this compound analogues with improved selectivity and potency mdpi.com.

Analytical Methodologies for Aurachin E Quantification and Profiling

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Chromatographic methods are fundamental for isolating Aurachin E from other metabolites and impurities prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized techniques for this purpose.

UPLC, a modern advancement of HPLC, utilizes columns with smaller particle sizes (typically under 2 μm) and operates at higher pressures. This results in significantly improved resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC systems. These advantages make UPLC particularly suitable for high-throughput screening and the analysis of complex samples containing multiple aurachin analogues.

For the separation of aurachins, reversed-phase chromatography is commonly employed. A C18 column is a frequent choice, offering excellent separation of nonpolar to moderately polar compounds like this compound. The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an acidified aqueous solution. The acid, often trifluoroacetic acid or formic acid, is added to improve peak shape and resolution by suppressing the ionization of the analytes. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating a wide range of compounds with different polarities that are often present in a crude extract.

Below are typical parameters for an HPLC method suitable for analyzing aurachins, based on established methods for related compounds like Aurachin D.

Table 1: Representative HPLC Parameters for Aurachin Analysis
ParameterCondition
Instrument Shimadzu Nexera Series LC 40 or equivalent
Column Nucleodur 100-5 C18 ec (250 × 4.6 mm, 5 μm)
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid
Mobile Phase B Methanol with 0.1% (v/v) Trifluoroacetic Acid
Gradient Program Linear gradient from 40% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) Detector

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS)

For highly sensitive and specific detection, chromatographic systems are often coupled with a mass spectrometer (MS). This combination, known as Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for the definitive identification and precise quantification of this compound.

In a typical LC-MS setup, the eluent from the HPLC or UPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates charged molecular ions from the analyte with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound.

High-resolution mass spectrometry (HRMS), often utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental composition of this compound, providing a high degree of confidence in its identification. Tandem mass spectrometry (LC-MS/MS) further enhances specificity by selecting the molecular ion of this compound, fragmenting it, and then analyzing the resulting fragment ions. This process creates a unique fragmentation pattern that serves as a structural fingerprint, enabling highly selective quantification even in complex matrices.

Table 2: Mass Spectrometry Data for this compound
PropertyValue
Molecular Formula C₂₆H₃₂N₂O₂ nih.gov
Molecular Weight (Average) 404.5 g/mol nih.gov
Monoisotopic Mass (Exact Mass) 404.246378 Da nih.gov
Common Adduct (Positive ESI) [M+H]⁺
Calculated m/z for [M+H]⁺ 405.2537

Spectrophotometric Methods for Detection

UV-Visible (UV-Vis) spectrophotometry is a widely used detection method that is often integrated into HPLC systems in the form of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This method relies on the principle that molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths.

The core structure of this compound, a complex [1,1a,8,d]imidazoloquinoline system, contains an extensive conjugated system of double bonds. nih.govacs.orgebi.ac.ukebi.ac.uk This quinoline-based chromophore is expected to strongly absorb light in the ultraviolet region of the electromagnetic spectrum. Related quinoline (B57606) and quinolone compounds typically exhibit multiple strong absorption bands between 250 nm and 380 nm. A PDA detector can continuously scan a range of wavelengths, allowing for the simultaneous detection of this compound and the acquisition of its UV spectrum. This spectrum can aid in peak identification and purity assessment by comparing it against a known standard. While not as selective as mass spectrometry, spectrophotometric detection is robust, cost-effective, and provides valuable quantitative data when properly calibrated.

Sample Preparation Strategies from Complex Matrices (e.g., Fermentation Broth, Biological Assays)

The effective extraction and purification of this compound from its source matrix is a critical first step before any analytical quantification can be performed. The natural producer of aurachins, the myxobacterium Stigmatella aurantiaca, is typically grown in a liquid fermentation broth. acs.org This broth is a complex mixture containing residual media components, cells, and numerous other secreted metabolites.

A common and effective strategy for extracting aurachins from fermentation broth is liquid-liquid extraction. tandfonline.com Since aurachins are relatively nonpolar, an immiscible organic solvent like ethyl acetate (B1210297) is used to selectively partition the target compounds from the aqueous broth. The process is often repeated multiple times to ensure a high recovery rate. The combined organic phases are then collected, and the solvent is removed, typically under reduced pressure using a rotary evaporator.

For aurachins contained within the cell mass, a different approach is required. The cell mass is first separated from the broth by centrifugation. A polar organic solvent, such as acetone, is then used to penetrate the cells and extract the metabolites. acs.org

After the initial extraction and solvent evaporation, the resulting crude extract is often redissolved in a small volume of a solvent compatible with the subsequent chromatographic analysis, such as methanol. tandfonline.com This solution is then filtered, usually through a 0.22 or 0.45 µm syringe filter, to remove any particulate matter that could interfere with the HPLC or UPLC system. For further purification, techniques like solid-phase extraction (SPE) or column chromatography may be employed.

Future Research Directions for Aurachin E in Chemical Biology

Elucidation of Remaining Biosynthetic Steps and Regulatory Mechanisms

While the foundational biosynthetic elements of aurachins are understood—with the quinoline (B57606) ring originating from anthranilic acid and acetate (B1210297), and the farnesyl residue from acetate via both mevalonate (B85504) and non-mevalonate pathways—the complete biosynthetic pathway for Aurachin E, especially its distinctive [1,1a,8,d]imidazoloquinoline structure, remains largely uncharacterized researchgate.netacs.orgebi.ac.uk. Some steps in the biosynthesis of various aurachin derivatives are currently speculated to arise from non-specific or spontaneous enzymatic reactions nih.gov.

Future research should prioritize the detailed elucidation of the enzymatic machinery and genetic components responsible for the unique cyclization and post-modifications that lead to this compound's imidazoloquinoline core. This could involve advanced genome mining techniques applied to producer strains like Stigmatella aurantiaca, Streptomyces, and Rhodococcus species, which are known to produce aurachins nih.govmdpi.com. Identifying the specific enzymes, such as prenyltransferases and oxygenases, involved in the late-stage tailoring steps would be critical. Furthermore, understanding the intricate regulatory mechanisms governing this compound production is essential. This knowledge could facilitate the optimization of biotechnological production strategies, which have historically faced challenges due to the complexity of the biosynthesis and the inherent toxicity of some aurachins to producer organisms mdpi.com. Investigating the roles of transcriptional regulators, feedback inhibition, and environmental cues could pave the way for enhanced yields and more efficient production of this valuable compound.

Exploration of Novel Bioactivities and Molecular Targets (in vitro, preclinical)

This compound's notable in vitro antiplasmodial activity, coupled with its low cytotoxicity and lack of mitochondrial respiratory inhibition, distinguishes it from other aurachins that act as respiratory chain inhibitors acs.org. This unique biological profile strongly suggests that this compound engages with novel molecular targets and mechanisms of action.

Future research should encompass comprehensive in vitro and preclinical screening of this compound against a broader spectrum of biological targets. This includes evaluating its efficacy against a wider range of pathogenic microorganisms, such as drug-resistant bacteria, fungi, and other parasites. Beyond infectious diseases, exploring its potential in other therapeutic areas, such as oncology or inflammatory conditions, could reveal unforeseen applications. Crucially, detailed target identification studies are warranted to pinpoint the precise molecular targets and downstream pathways modulated by this compound. Techniques such as chemical proteomics, affinity purification coupled with mass spectrometry, and genetic screens in relevant model organisms (e.g., Plasmodium falciparum) could be employed to elucidate its mechanism of action. Comparative studies with other aurachins, particularly those with established mechanisms like Aurachin D's inhibition of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) acs.org, could provide valuable insights into structure-activity relationships that dictate specific bioactivities.

An illustrative example of the differential activities among aurachins is presented in the table below, highlighting this compound's distinct antiplasmodial potency:

CompoundAntiplasmodial Activity (IC₅₀ against P. falciparum)Mitochondrial Respiratory InhibitionCytotoxicity
This compoundPotent (e.g., IC₅₀ around 20 ng/mL) acs.orgnih.govAbsent acs.orgLow acs.org
Aurachin DLess active (100-200 fold less than this compound) nih.govPresent nih.govPresent nih.gov
Aurachin CPotent (e.g., IC₅₀ around 20 ng/mL) nih.govPresent nih.govPresent nih.gov

Development of this compound as a Chemical Probe for Fundamental Biological Processes

Given its selective antiplasmodial activity without inhibiting mitochondrial respiration, this compound presents itself as an exceptional candidate for development as a chemical probe acs.org. Chemical probes are invaluable tools for dissecting complex biological pathways and identifying novel drug targets.

Future efforts should focus on validating this compound's utility as a selective and potent chemical probe. This involves the synthesis of derivatized versions incorporating various tags, such as biotin (B1667282) for affinity purification, photoaffinity labels for covalent binding and subsequent identification of direct interaction partners, and fluorescent tags for live-cell imaging and localization studies. These labeled probes could be instrumental in directly identifying and characterizing its binding partners in situ, providing unprecedented insights into its mechanism of action within living cells. By leveraging this compound as a probe, researchers can illuminate fundamental biological processes, particularly those critical for parasite survival or other unexplored cellular pathways where its unique mechanism offers a distinct advantage over existing tools. Comprehensive structure-activity relationship (SAR) studies of this compound and its analogues are crucial to optimize its properties as a probe, ensuring enhanced specificity, potency, and cell permeability for robust biological investigations.

Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound, particularly its unique imidazoloquinoline core, poses significant challenges for its chemical synthesis. While semisynthetic routes from more accessible aurachins like Aurachin C have been reported, they can be challenging or result in unexpected byproducts acs.org. The total synthesis of complex aurachins remains a demanding endeavor mdpi.comnih.gov.

Future research should concentrate on developing more efficient, stereoselective, and scalable total and semisynthetic strategies for this compound and its diverse analogues. This includes exploring novel synthetic methodologies such as biomimetic cascade reactions that mimic proposed biosynthetic pathways, advanced late-stage functionalization techniques, and flow chemistry approaches for improved efficiency and safety. Furthermore, integrating biocatalysis and synthetic biology offers a promising avenue. As demonstrated with the generation of Aurachin D analogues using recombinant Escherichia coli strains expressing the aurachin farnesyltransferase AuaA, a hybrid approach combining chemical synthesis of precursors with enzymatic modification could enable the rapid and diverse production of this compound derivatives mdpi.com. This strategy would facilitate the creation of extensive libraries of this compound analogues with tailored structural modifications, enabling detailed structure-activity relationship studies and the discovery of compounds with enhanced bioactivity or improved probe characteristics.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offer a holistic view of biological systems and disease mechanisms by simultaneously analyzing multiple layers of cellular regulation frontiersin.orgbiorxiv.orguv.es.

Future research into this compound should fully integrate these multi-omics technologies to achieve a comprehensive mechanistic understanding of its effects on target organisms, such as Plasmodium falciparum, and host cells. This integrated approach would involve:

Transcriptomics: Analyzing global gene expression changes in response to this compound treatment to identify affected signaling pathways and cellular responses.

Proteomics: Identifying alterations in protein abundance, post-translational modifications, and direct protein-binding partners, providing insights into the functional consequences of this compound's action.

Metabolomics: Profiling metabolic shifts to uncover altered metabolic pathways, which is particularly relevant given this compound's distinct mechanism that does not involve direct mitochondrial respiratory inhibition.

Such integrated multi-omics studies, coupled with advanced bioinformatics tools for data integration, network construction, and pathway analysis, can reveal the intricate molecular networks influenced by this compound uv.esnih.gov. This will lead to a deeper, systems-level understanding of its mechanism of action, facilitate the identification of novel biomarkers of response or resistance, and potentially uncover new therapeutic targets that can be exploited for drug development.

Q & A

Basic Research Questions

Q. What experimental techniques are essential for elucidating the molecular structure of Aurachin E, and how should data be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary techniques for structural determination. For validation, cross-reference spectral data with computational simulations (e.g., density functional theory) and compare to structurally analogous quinoline derivatives. Ensure purity via High-Performance Liquid Chromatography (HPLC) and report retention times and solvent systems .

Q. How can researchers systematically identify the biological targets of this compound using existing literature?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, focusing on keywords such as "this compound bioactivity" and "quinolone antibiotics." Prioritize studies with in vitro target validation (e.g., enzyme inhibition assays) and cross-check findings against databases like ChEMBL for consistency. Use citation-tracking tools to map seminal studies .

Q. What steps ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) in detail. Validate intermediates via mass spectrometry and infrared spectroscopy. Include step-by-step protocols in supplementary materials, and compare yields/purity metrics with prior studies (e.g., HPLC >95% purity thresholds). Replicate at least three independent syntheses to confirm consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform a meta-analysis to identify variables influencing discrepancies (e.g., bacterial strain variants, assay protocols). Standardize assays using CLSI guidelines and include positive/negative controls. Validate findings with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in drug-resistant bacterial strains?

  • Methodological Answer : Use isogenic mutant strains (e.g., E. coli with efflux pump deletions) to isolate resistance mechanisms. Combine minimum inhibitory concentration (MIC) assays with transcriptomic profiling (RNA-seq) to identify upregulated resistance genes. Include time-kill curve analyses to assess bactericidal kinetics .

Q. How can multi-omics approaches elucidate this compound’s role in microbial biosynthesis pathways?

  • Methodological Answer : Integrate genomics (e.g., gene cluster annotation via antiSMASH) with metabolomics (LC-MS/MS) to map precursor utilization. Use CRISPR interference to knock down putative biosynthetic genes and monitor metabolite flux via 13C isotopic labeling. Validate pathway models with in vitro reconstitution assays .

Methodological Best Practices

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves (IC50 calculations) and R/Bioconductor for omics data normalization. Report statistical tests (e.g., ANOVA with post-hoc Tukey) and effect sizes .
  • Literature Gaps : Identify understudied areas (e.g., this compound’s immunomodulatory effects) by analyzing citation networks in Web of Science .
  • Ethical Reproducibility : Share raw datasets in repositories like Zenodo and provide detailed protocols in Open Science Framework (OSF) projects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.